1,3-Dibenzoylbenzene

Description

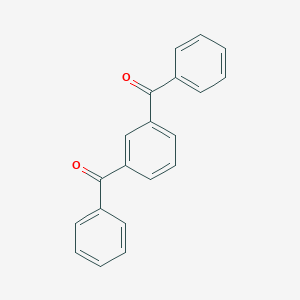

Structure

3D Structure

Properties

IUPAC Name |

(3-benzoylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-19(15-8-3-1-4-9-15)17-12-7-13-18(14-17)20(22)16-10-5-2-6-11-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQHDSIEDGPFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063180 | |

| Record name | Methanone, 1,3-phenylenebis[phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3770-82-9 | |

| Record name | 1,3-Dibenzoylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3770-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, 1,1'-(1,3-phenylene)bis(1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3770-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, 1,1'-(1,3-phenylene)bis[1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, 1,3-phenylenebis[phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibenzoylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dibenzoylbenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV3HW5BM2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Dibenzoylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibenzoylbenzene, also known as m-dibenzoylbenzene, is an aromatic ketone that serves as a valuable building block and intermediate in various fields of chemical synthesis. Its structure, featuring two benzoyl groups meta-substituted on a central benzene ring, imparts unique chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of this compound, tailored for professionals in research and development.

Chemical Structure and Identification

The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | (3-benzoylphenyl)(phenyl)methanone[1] |

| Synonyms | m-Dibenzoylbenzene, 1,3-Phenylenebis(phenylmethanone)[1] |

| CAS Number | 3770-82-9[2] |

| Molecular Formula | C₂₀H₁₄O₂[1][2] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3[1] |

| InChIKey | MJQHDSIEDGPFAM-UHFFFAOYSA-N[1] |

Physicochemical Properties

The key physicochemical properties of this compound are presented in the following table.

| Property | Value |

| Molecular Weight | 286.33 g/mol [2] |

| Appearance | White to pale grey powder |

| Melting Point | 105-108 °C (lit.)[3] |

| Boiling Point | Not readily available |

| Solubility | Sparingly soluble in water (4.0E-3 g/L at 25°C). Soluble in organic solvents like dimethylformamide. |

| Crystal Structure | Orthorhombic, space group Pbca[3] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with isophthaloyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Isophthaloyl chloride

-

Benzene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (2.2 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the stirred suspension in an ice-water bath to 0-5 °C.

-

Dissolve isophthaloyl chloride (1.0 equivalent) in anhydrous benzene (used in excess as both reactant and solvent).

-

Add the isophthaloyl chloride/benzene solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 60-70 °C) for 2-4 hours to ensure the completion of the reaction.[4]

-

Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization.

Purification Protocol: Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Perform a hot filtration to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven to obtain pure this compound.[6][7][8][9]

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~8.15 (t, 1H, Ar-H) | ~195.0 (C=O) |

| ~8.00 (dd, 2H, Ar-H) | ~137.5 (Ar-C) |

| ~7.85 (d, 4H, Ar-H) | ~133.0 (Ar-CH) |

| ~7.65 (t, 1H, Ar-H) | ~132.5 (Ar-CH) |

| ~7.50 (t, 4H, Ar-H) | ~130.0 (Ar-CH) |

| ~128.5 (Ar-CH) | |

| (Note: Predicted chemical shifts based on structure and typical values for similar aromatic ketones. Actual values may vary slightly.) |

Experimental Protocol:

-

Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~1660 | C=O stretch (conjugated ketone) |

| ~1595, 1450 | Aromatic C=C stretch |

| ~1280 | C-C(=O)-C stretch |

| ~700-900 | Aromatic C-H out-of-plane bend |

| (Note: Characteristic peaks for aromatic ketones.) |

Experimental Protocol:

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Acquire a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

| m/z | Assignment |

| 286 | [M]⁺ (Molecular ion) |

| 209 | [M - C₆H₅]⁺ |

| 181 | [M - C₆H₅CO]⁺ |

| 105 | [C₆H₅CO]⁺ (Base peak) |

| 77 | [C₆H₅]⁺ |

| (Note: Expected fragmentation pattern under electron ionization.)[10][11] |

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionize the sample using electron ionization (EI) at 70 eV.

-

Analyze the resulting fragments using a mass analyzer (e.g., quadrupole or time-of-flight).

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. It is notably used in the synthesis of 1,3-bis(1-phenylvinyl)benzene (MDDPE) and has been employed in the creation of polyanionic spin-quintet molecular clusters and ground state undecet hydrocarbons with parallel spins, which are of interest in materials science and molecular magnetism.[3]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and characterization of this compound. The presented data and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this important chemical compound. The well-established synthetic route via Friedel-Crafts acylation, coupled with standard purification and spectroscopic characterization techniques, allows for the reliable preparation and validation of this versatile building block.

References

- 1. This compound | C20H14O2 | CID 77388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. websites.umich.edu [websites.umich.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Profile of 1,3-Dibenzoylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dibenzoylbenzene, a key building block in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.16 | s | 1H | H-2' |

| 8.02 | d | 2H | H-4', H-6' |

| 7.84 | d | 4H | H-2'', H-6'' |

| 7.68 | t | 1H | H-5' |

| 7.63 | t | 2H | H-4'' |

| 7.50 | t | 4H | H-3'', H-5'' |

Note: The assignments are based on the structure of this compound, where the central benzene ring is denoted with primed numbers (e.g., H-2') and the two equivalent phenyl rings are denoted with double-primed numbers (e.g., H-2'').

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 195.9 | C=O |

| 137.9 | C-1' |

| 137.2 | C-1'' |

| 133.5 | C-4'' |

| 132.8 | C-5' |

| 130.6 | C-4', C-6' |

| 130.0 | C-2'', C-6'' |

| 128.6 | C-3'', C-5'' |

| 128.5 | C-2' |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for this compound are presented in Table 3.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Weak | C-H stretch (aromatic) |

| 1660 | Strong | C=O stretch (ketone) |

| 1595, 1580 | Medium-Strong | C=C stretch (aromatic ring) |

| 1448 | Medium | C=C stretch (aromatic ring) |

| 1280 | Strong | C-C(=O)-C stretch and bend |

| 925, 720, 690 | Strong | C-H out-of-plane bend (aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the carbonyl groups and aromatic rings in this compound.

Table 4: UV-Vis Absorption Data for this compound

| Wavelength (λmax) (nm) | Solvent |

| 254 | Ethanol |

| 305 | Ethanol |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, the data is typically processed with a line broadening of 0.3 Hz. For ¹³C NMR, proton decoupling is used to simplify the spectrum.

FT-IR Spectroscopy

For solid samples, the KBr pellet method is commonly employed. A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly onto the ATR crystal.

UV-Vis Spectroscopy

A stock solution of this compound is prepared by dissolving a precisely weighed sample in a UV-grade solvent, such as ethanol. This stock solution is then diluted to a concentration that results in an absorbance reading between 0.1 and 1.0. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The spectrum is typically scanned over a range of 200-400 nm to determine the wavelengths of maximum absorption (λmax).

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for utilizing the spectroscopic data of this compound for molecular characterization.

Caption: Workflow for the structural elucidation of this compound using spectroscopic data.

1,3-Dibenzoylbenzene melting point and solubility

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dibenzoylbenzene

This technical guide provides a comprehensive overview of the melting point and solubility of this compound, tailored for researchers, scientists, and professionals in drug development. This document collates critical physicochemical data and outlines detailed experimental protocols for its determination.

Core Properties of this compound

This compound, also known as [3-(benzoyl)phenyl]-phenyl-methanone, is a diarylketone derivative with the molecular formula C₂₀H₁₄O₂.[1][2] It serves as a reagent in the synthesis of various organic compounds, including 1,3-bis(1-phenylvinyl)benzene (MDDPE) and polyanionic spin-quintet molecular clusters.[3][4][5]

Data Presentation: Physicochemical Properties

The quantitative data for the melting point and solubility of this compound are summarized below.

Table 1: Melting Point of this compound

| Property | Value | Source |

| Melting Point | 98°C to 99°C | Thermo Scientific Chemicals[3] |

| Melting Point | 102.5-109.5°C | Thermo Fisher Scientific[1][6] |

| Melting Point | 105-108°C (lit.) | ChemicalBook, Sigma-Aldrich[2][5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature | Source |

| Water | Sparingly Soluble (4.0 x 10⁻³ g/L) | 25°C | Thermo Scientific Chemicals[2][3][4] |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of organic compounds like this compound are crucial for reproducible research.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to depress the melting point and broaden the range.[7] The capillary method is a standard technique for this determination.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[9]

-

Glass capillary tubes (one end sealed)[10]

-

Thermometer

-

Mortar and pestle (for sample pulverization)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[8][10] Introduce a small amount of the powdered sample into the open end of a capillary tube.[9]

-

Loading the Capillary Tube: Tap the sealed end of the tube on a hard surface to cause the solid to fall and pack tightly at the bottom.[10] The packed sample height should be approximately 2-3 mm to avoid an artificially broad melting range.[9][10]

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.[10]

-

Initial Determination: Heat the sample rapidly to get an approximate melting temperature. This provides a rough estimate and saves time.

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but slow the heating rate to approximately 1-2°C per minute when the temperature is about 15-20°C below the estimated melting point.[10]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Protocol 2: Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[11] A systematic approach is used to classify a compound's solubility in various solvents.

Apparatus and Reagents:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Deionized water, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution, and an organic solvent like diethyl ether or hexane.[11][12]

Procedure:

-

General Method: In a small test tube, add approximately 25 mg of this compound.[11] Add 0.75 mL of the chosen solvent in small portions.[11] After each addition, shake the tube vigorously for about 60 seconds.[11][13]

-

Observation: Observe whether the compound dissolves completely. If it does, it is classified as "soluble." If it remains undissolved, it is "insoluble." Partial solubility should also be noted.[13]

-

Systematic Testing: A logical workflow, as illustrated in the diagram below, is typically followed. Start with water to determine polarity. If the compound is water-insoluble, test its solubility in aqueous acid and base to identify acidic or basic functional groups.[14]

Mandatory Visualization

The following diagram illustrates a standard experimental workflow for determining the solubility class of an unknown organic compound.

Caption: Experimental workflow for solubility classification.

References

- 1. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound | 3770-82-9 [chemicalbook.com]

- 3. This compound, 98+%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 4. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. westlab.com [westlab.com]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. chem.ws [chem.ws]

- 14. www1.udel.edu [www1.udel.edu]

Theoretical Frontiers: A Technical Guide to the Molecular Orbitals of 1,3-Dibenzoylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation of the molecular orbitals of 1,3-Dibenzoylbenzene. Drawing upon established computational methodologies for aromatic ketones and substituted benzenes, this document outlines a robust protocol for in-silico analysis, presents anticipated quantitative data, and visualizes key conceptual frameworks. This guide is intended to serve as a valuable resource for researchers in materials science, computational chemistry, and drug development.

Introduction

This compound, a diarylketone derivative with the chemical formula C₂₀H₁₄O₂, presents a unique electronic structure due to the meta-substitution of two benzoyl groups on a central benzene ring.[1] Understanding the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its chemical reactivity, electronic properties, and potential applications in areas such as organic electronics and photochemistry.[2][3] Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful and accessible means to elucidate these fundamental electronic characteristics.[4]

Theoretical Framework and Experimental Protocols

The in-silico analysis of this compound's molecular orbitals is predicated on quantum mechanical calculations. The following protocol outlines a standard and effective computational workflow.[5]

Computational Methodology

A robust and widely adopted approach for this type of analysis involves the use of Density Functional Theory (DFT).[6] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is recommended due to its proven accuracy for organic molecules.[2][7] This will be paired with a Pople-style basis set, such as 6-311+G(d,p), which provides a good balance between computational cost and accuracy for systems of this size.[8][9]

Experimental Protocol: Detailed Steps

-

Molecule Construction and Initial Optimization:

-

The 3D structure of this compound is constructed using molecular modeling software such as GaussView or Avogadro.

-

An initial geometry optimization is performed using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

-

-

Ground State Geometry Optimization:

-

The primary geometry optimization is conducted using DFT with the B3LYP functional and the 6-311+G(d,p) basis set.[5]

-

This calculation seeks to find the lowest energy conformation of the molecule.

-

The optimization is typically performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate specific environmental conditions.

-

-

Frequency Calculation:

-

A frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)) on the optimized geometry.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[9]

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Using the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals.

-

The energies of the HOMO and LUMO are extracted from the output of this calculation.

-

The HOMO-LUMO energy gap (ΔE) is then calculated as: ΔE = ELUMO - EHOMO

-

Predicted Quantitative Data

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -6.8 to -7.2 | Electron-donating ability |

| LUMO Energy | ~ -1.9 to -2.3 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.6 to 5.2 | Chemical reactivity and kinetic stability |

Note: These values are estimations based on the principles of quantum chemistry and data from related compounds. Actual values would be determined by the computational protocol described above.

Visualizations

Molecular Structure

References

- 1. This compound | C20H14O2 | CID 77388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. longdom.org [longdom.org]

- 4. scialert.net [scialert.net]

- 5. benchchem.com [benchchem.com]

- 6. DFT calculations | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]

- 7. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 9. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,3-Dibenzoylbenzene from Benzene via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dibenzoylbenzene from benzene, leveraging the principles of Friedel-Crafts acylation. While the direct diacylation of benzene presents challenges due to the deactivating nature of the initial benzoyl group, a robust synthesis can be achieved through the reaction of benzene with isophthaloyl chloride in the presence of a Lewis acid catalyst. This document outlines the reaction pathway, provides a detailed experimental protocol, and presents quantitative data for this synthesis.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the attachment of an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic hydrocarbon with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

A significant characteristic of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting aromatic compound. The acyl group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. This deactivation generally prevents polyacylation, a common issue in Friedel-Crafts alkylation reactions. However, this same deactivating effect makes the introduction of a second acyl group onto the same benzene ring challenging under standard conditions.

Synthesis of this compound

The direct synthesis of this compound from benzene in a one-pot, two-step acylation is generally not feasible. The initial product, benzoylbenzene, possesses a deactivated aromatic ring that is resistant to a second Friedel-Crafts acylation. A more effective strategy involves the use of a diacyl chloride, specifically isophthaloyl chloride, which allows for the introduction of both benzoyl groups in a single reaction step.

The reaction involves the treatment of excess benzene with isophthaloyl chloride and a stoichiometric amount of aluminum chloride. Benzene serves as both the reactant and the solvent in this case. The aluminum chloride activates the isophthaloyl chloride to form a diacylium ion electrophile, which then reacts with two equivalents of benzene to form this compound.

Reaction Pathway

The signaling pathway for the synthesis of this compound from benzene and isophthaloyl chloride is depicted below.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the synthesis of the analogous 1,4-dibenzoylbenzene and provides a reliable method for the preparation of this compound.[3]

Materials and Equipment

-

Reactants:

-

Benzene (anhydrous)

-

Isophthaloyl chloride

-

Aluminum chloride (anhydrous)

-

-

Work-up Reagents:

-

Crushed ice

-

Concentrated hydrochloric acid (37%)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Recrystallization apparatus

-

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve isophthaloyl chloride (0.1 mole, 20.3 g) in anhydrous benzene (350 mL).

-

Catalyst Addition: While stirring the mixture, carefully add anhydrous aluminum chloride (0.22 mole, 30 g) in portions. The addition is exothermic and should be controlled to maintain a manageable reaction rate.

-

Reaction: After the addition of the catalyst is complete, heat the reaction mixture to 70°C and maintain this temperature for 7 hours with continuous stirring.

-

Work-up: Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing 1 liter of crushed ice and 20 mL of concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic (benzene) layer. Wash the organic layer three times with water and then twice with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Solvent Removal: Dry the benzene solution over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the excess benzene by distillation or using a rotary evaporator.

-

Purification: The resulting crude solid is this compound. Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain white crystals.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound based on the provided experimental protocol.

Table 1: Reactant and Catalyst Quantities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |

| Benzene | C₆H₆ | 78.11 | - | - | 350 |

| Isophthaloyl chloride | C₈H₄Cl₂O₂ | 203.02 | 0.1 | 20.3 | - |

| Aluminum chloride | AlCl₃ | 133.34 | 0.22 | 30 | - |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Reaction Temperature | 70°C |

| Reaction Time | 7 hours |

| Theoretical Yield | 28.63 g |

| Reported Yield (for 1,4-isomer) | 76% |

| Expected Yield (for 1,3-isomer) | ~21.76 g |

Table 3: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄O₂ | - |

| Molar Mass | 286.32 g/mol | - |

| Melting Point | 105-108 °C | [4] |

| Appearance | White to pale grey powder |

Conclusion

The synthesis of this compound from benzene via Friedel-Crafts acylation is most effectively achieved using isophthaloyl chloride as the acylating agent. This approach circumvents the deactivation of the aromatic ring that would occur after a mono-acylation. The provided experimental protocol, adapted from a similar synthesis, offers a clear and reproducible method for obtaining the desired product in good yield. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for the success of this synthesis. This guide provides the necessary technical details for researchers and professionals in the fields of chemistry and drug development to successfully synthesize this compound.

References

An In-depth Technical Guide to the Discovery and Historical Background of Dibenzoylbenzenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzoylbenzenes, a class of aromatic ketones, hold a significant place in the history of organic chemistry, with their discovery intrinsically linked to the development of one of the most powerful C-C bond-forming reactions: the Friedel-Crafts acylation. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving applications of the three isomers of dibenzoylbenzene: 1,2-(ortho), 1,3-(meta), and 1,4-(para). Primarily known for their role as photoinitiators in polymer chemistry, their photochemical properties are examined in detail. This document consolidates key historical experimental protocols, presents comparative quantitative data, and visualizes fundamental reaction mechanisms to serve as a valuable resource for researchers in organic synthesis, polymer science, and photochemistry. While their direct application in drug development is not prominent, the foundational chemistry involved in their synthesis and the study of their reactivity have had broader implications for the synthesis of more complex molecules.

Discovery and Historical Context

The story of dibenzoylbenzenes begins in the late 19th century, a period of explosive growth in synthetic organic chemistry. The foundational reaction that enabled their synthesis, the Friedel-Crafts reaction, was discovered by Charles Friedel and James Crafts in 1877. This reaction, involving the acylation or alkylation of an aromatic ring in the presence of a Lewis acid catalyst, opened up a vast new landscape for the synthesis of aromatic compounds.

Just under a decade later, in 1886, E. Noelting and O. Kohn reported the first synthesis of 1,4-dibenzoylbenzene. Their work, published in the Berichte der deutschen chemischen Gesellschaft, described the reaction of terephthaloyl chloride with benzene in the presence of aluminum chloride. This synthesis represents a classic example of a double Friedel-Crafts acylation on benzene. The syntheses of the ortho and meta isomers followed, utilizing the corresponding phthaloyl and isophthaloyl chlorides.

These early syntheses were not merely academic exercises; they were part of a broader exploration into the reactivity of aromatic compounds and the creation of new molecular structures. The rigid, conjugated system of the dibenzoylbenzenes also made them interesting candidates for studies in dye chemistry and, later, in photochemistry.

Historical Synthesis Protocols

The primary historical route to the dibenzoylbenzene isomers has been the Friedel-Crafts acylation of benzene with the corresponding phthaloyl dichloride isomer, using aluminum chloride as the Lewis acid catalyst.

Synthesis of 1,4-Dibenzoylbenzene (p-dibenzoylbenzene)

The method reported by Noelting and Kohn in 1886 remains a classic example of this reaction.

Experimental Protocol (Noelting and Kohn, 1886):

-

Reactants:

-

Terephthaloyl dichloride: 20.3 g (0.1 mole)

-

Benzene: 350 ml

-

Anhydrous aluminum chloride: 30 g (0.22 mole)

-

-

Procedure:

-

Terephthaloyl dichloride is dissolved in benzene.

-

Anhydrous aluminum chloride is added to the solution.

-

The mixture is heated at 70°C for 7 hours.

-

The reaction is then cooled to 20°C and stirred for an additional 18 hours.

-

The reaction mixture is subsequently quenched by adding it to 1 liter of crushed ice containing 20 ml of 37% hydrochloric acid.

-

The benzene layer is separated, washed three times with water, and twice with sodium bicarbonate solution.

-

Excess benzene is removed by distillation.

-

The resulting solid is recrystallized from dimethylformamide.

-

-

Yield: 22 g (76% of theoretical)

-

Appearance: White crystals

-

Melting Point: 158-159°C[1]

Logical Workflow for Friedel-Crafts Acylation of Benzene to 1,4-Dibenzoylbenzene

Caption: Workflow for the historical synthesis of 1,4-dibenzoylbenzene.

Synthesis of 1,2-Dibenzoylbenzene (o-dibenzoylbenzene)

The synthesis of the ortho isomer is achieved through the Friedel-Crafts acylation of benzene with phthaloyl chloride.

Experimental Protocol (General Method):

-

Reactants:

-

Phthaloyl chloride

-

Benzene

-

Aluminum chloride

-

-

Procedure:

-

A solution of phthaloyl chloride in benzene is added dropwise to a stirred suspension of anhydrous aluminum chloride in benzene at a low temperature (typically 0-5°C).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., reflux) for several hours to complete the reaction.

-

The workup is similar to the 1,4-isomer synthesis, involving quenching with ice and hydrochloric acid, separation of the organic layer, washing, and removal of the solvent.

-

The crude product is then purified by recrystallization, often from a solvent mixture like ethanol/water.

-

Synthesis of 1,3-Dibenzoylbenzene (m-dibenzoylbenzene)

The meta isomer is synthesized using isophthaloyl chloride as the acylating agent in a Friedel-Crafts reaction with benzene.

Experimental Protocol (General Method):

-

Reactants:

-

Isophthaloyl chloride

-

Benzene

-

Aluminum chloride

-

-

Procedure:

-

Isophthaloyl chloride is reacted with an excess of benzene in the presence of anhydrous aluminum chloride.

-

The reaction conditions are similar to those for the other isomers, typically involving initial cooling followed by heating to drive the reaction to completion.

-

The workup procedure follows the standard protocol of acidic quench, extraction, and purification by recrystallization.

-

Comparative Data of Dibenzoylbenzene Isomers

The structural differences between the ortho, meta, and para isomers of dibenzoylbenzene lead to distinct physical and spectroscopic properties.

| Property | 1,2-Dibenzoylbenzene | This compound | 1,4-Dibenzoylbenzene |

| Molecular Formula | C₂₀H₁₄O₂ | C₂₀H₁₄O₂ | C₂₀H₁₄O₂ |

| Molecular Weight | 286.33 g/mol | 286.33 g/mol | 286.33 g/mol |

| CAS Number | 1159-86-0 | 3770-82-9 | 3016-97-5 |

| Melting Point | 147-149 °C | 105-107 °C | 158-160 °C |

| Appearance | White to yellow crystalline powder | White to off-white crystalline powder | White crystalline solid |

Spectroscopic Data Highlights:

-

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is diagnostic for each isomer. The para isomer, due to its symmetry, shows a simpler spectrum than the ortho and meta isomers.

-

¹³C NMR Spectroscopy: The number of unique carbon signals reflects the symmetry of each isomer. The para isomer has the fewest signals due to its higher symmetry.

-

Infrared (IR) Spectroscopy: All isomers show a strong absorption band characteristic of the C=O stretch of the ketone functional group, typically in the range of 1650-1670 cm⁻¹. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can also help distinguish the substitution pattern.

-

UV-Vis Spectroscopy: The electronic absorption spectra of the dibenzoylbenzenes are characterized by π → π* transitions. The position and intensity of the absorption maxima are influenced by the degree of conjugation and the steric hindrance between the benzoyl groups, which is most pronounced in the ortho isomer.

Role as Photoinitiators

A major application of dibenzoylbenzenes and their derivatives is in the field of polymer chemistry, where they function as photoinitiators for UV curing processes. Their photochemical behavior is analogous to that of benzophenone, a classic Type II photoinitiator.

Mechanism of Type II Photoinitiation:

Upon absorption of UV radiation, the dibenzoylbenzene molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes a rapid and efficient intersystem crossing (ISC) to the more stable triplet state (T₁). This triplet state is the key reactive species.

In the presence of a co-initiator or synergist, typically a molecule with an easily abstractable hydrogen atom (like an amine or an alcohol), the triplet-state dibenzoylbenzene abstracts a hydrogen atom, generating two radicals: a ketyl radical from the photoinitiator and a substrate radical from the co-initiator. These newly formed radicals can then initiate the polymerization of monomers, such as acrylates.

Key Photochemical Parameters:

-

Intersystem Crossing (ISC) Quantum Yield (Φ_isc): For benzophenone, the parent compound, Φ_isc is close to unity, meaning that nearly every absorbed photon results in the formation of a triplet state. The dibenzoylbenzenes are also expected to have high ISC quantum yields.

-

Triplet State Energy (E_T): The energy of the triplet state must be sufficient to abstract a hydrogen atom from the co-initiator.

-

Triplet State Lifetime (τ_T): A longer triplet lifetime allows for a higher probability of interaction with a co-initiator molecule.

Photoinitiation Pathway Diagram

Caption: Type II photoinitiation mechanism involving a dibenzoylbenzene (DBB).

Relevance to Drug Development

While the dibenzoylbenzene core is not a common scaffold in modern medicinal chemistry, the broader class of diaryl ketones, including benzophenone derivatives, has been explored for various biological activities. Some benzophenone derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. However, specific studies focusing on the pharmacological properties of the simple dibenzoylbenzene isomers are scarce in the literature.

The primary relevance of dibenzoylbenzenes to drug development professionals lies in the fundamental organic chemistry they represent. The Friedel-Crafts acylation remains a cornerstone of synthetic chemistry for the construction of the carbon skeletons of many pharmaceutical compounds. Understanding the principles and historical development of such reactions is crucial for the design of novel synthetic routes to complex drug molecules.

Conclusion

The dibenzoylbenzenes are a historically significant class of molecules whose discovery is directly tied to the advent of modern synthetic organic chemistry. From their initial synthesis in the late 19th century via the then-new Friedel-Crafts reaction, they have become important tools in polymer science as robust Type II photoinitiators. The distinct physical and spectroscopic properties of the ortho, meta, and para isomers, arising from their differing symmetries, make them excellent subjects for the study of structure-property relationships. While not prominent in the field of drug development, their synthesis and reactivity exemplify fundamental chemical principles that are broadly applicable across all areas of chemical research and development. This guide has provided a consolidated resource on their discovery, historical synthesis, and key technical data to aid researchers in their understanding and application of these foundational aromatic ketones.

References

1,3-Dibenzoylbenzene: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Diarylketone Derivative, 1,3-Dibenzoylbenzene

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the physicochemical properties, synthesis, and potential biological relevance of this compound, a key diarylketone derivative.

Core Physicochemical and Spectroscopic Data

This compound, also known as m-dibenzoylbenzene, is an aromatic ketone with the molecular formula C₂₀H₁₄O₂. Its structure features a central benzene ring substituted at the 1 and 3 positions with benzoyl groups. This meta-substitution pattern influences its chemical properties and three-dimensional conformation.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and compound handling.

| Property | Value | Reference |

| IUPAC Name | (3-benzoylphenyl)(phenyl)methanone | [1] |

| Synonyms | m-Dibenzoylbenzene, Isophthalophenone | [1] |

| CAS Number | 3770-82-9 | |

| Molecular Formula | C₂₀H₁₄O₂ | [1] |

| Molecular Weight | 286.32 g/mol | |

| Appearance | White to pale grey solid/powder | [2] |

| Melting Point | 105-108 °C | [2] |

| Solubility | Sparingly soluble in water | [2] |

| Crystal Structure | Orthorhombic, space group Pbca | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. The following tables summarize its characteristic spectral data.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.15 | t | 1H, Ar-H |

| 8.00 | d | 2H, Ar-H |

| 7.85 | d | 4H, Ar-H |

| 7.70 | t | 1H, Ar-H |

| 7.55 | t | 2H, Ar-H |

| 7.50 | t | 4H, Ar-H |

(Note: Specific peak assignments can vary based on solvent and experimental conditions. Data is interpreted from publicly available spectra.)

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | | :--- | :--- | :--- | | 195.5 | C=O (Ketone) | | 138.0 | Ar-C | | 137.5 | Ar-C | | 133.0 | Ar-CH | | 132.5 | Ar-CH | | 130.0 | Ar-CH | | 129.0 | Ar-CH | | 128.5 | Ar-CH |

(Note: Data is interpreted from publicly available spectra from sources such as SpectraBase on PubChem.)[1]

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | | :--- | :--- | :--- | | ~3060 | Aromatic C-H Stretch | | ~1660 | C=O Carbonyl Stretch | | ~1595, 1445 | Aromatic C=C Stretch | | ~1275 | C-C(=O)-C Stretch and Bend | | ~700-800 | Aromatic C-H Bend (out-of-plane) |

(Note: Data is interpreted from publicly available spectra.)[1]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 286 | [M]⁺, Molecular Ion |

| 209 | [M - C₆H₅]⁺, Loss of a phenyl group |

| 181 | [M - C₆H₅CO]⁺, Loss of a benzoyl group |

| 105 | [C₆H₅CO]⁺, Benzoyl cation |

| 77 | [C₆H₅]⁺, Phenyl cation |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for synthesizing this compound is the Friedel-Crafts acylation of benzene with isophthaloyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2]

Materials:

-

Isophthaloyl chloride (1.0 eq)

-

Benzene (Anhydrous, solvent and reactant)

-

Aluminum chloride (Anhydrous, 2.2 eq)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (5%)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate

-

Crushed ice

-

Water

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous benzene.

-

Catalyst Addition: Anhydrous aluminum chloride (2.2 equivalents) is added to the benzene with stirring under a nitrogen atmosphere. The mixture is cooled in an ice bath.

-

Acyl Chloride Addition: Isophthaloyl chloride (1.0 equivalent), dissolved in a minimal amount of anhydrous benzene, is added dropwise to the stirred suspension. The reaction is exothermic, and the temperature should be maintained below 10°C during the addition.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to a gentle reflux (around 70°C) for 4-7 hours, or until the evolution of HCl gas ceases.

-

Quenching: The reaction mixture is cooled to room temperature and then slowly poured onto a large volume of crushed ice containing a small amount of concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer (benzene) is separated. The aqueous layer is extracted twice with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure this compound.

Potential Applications in Drug Development

Diarylketone scaffolds, such as that in this compound, are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

Diarylketones as p38 MAPK Inhibitors

A significant area of interest for diarylketone derivatives is the inhibition of p38 mitogen-activated protein kinase (MAPK).[3] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its over-activation is implicated in numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers.

Inhibitors of p38 MAPK often feature a diaryl scaffold that can occupy the ATP-binding pocket of the enzyme. Some inhibitors bind to an allosteric site, inducing a conformational change that prevents ATP binding and kinase activation.[3] This allosteric inhibition can offer greater selectivity compared to competitive ATP inhibitors.

The diagram below illustrates the general mechanism of p38 MAPK activation and its role in producing inflammatory cytokines, representing a key pathway that diarylketone derivatives may target.

While direct biological activity data for this compound as a p38 MAPK inhibitor is not extensively published, its core structure represents a valuable starting point for medicinal chemistry campaigns. Structure-activity relationship (SAR) studies on similar diarylketones have shown that modifications to the peripheral phenyl rings can significantly impact potency and selectivity.[4]

Conclusion

This compound is a well-characterized diarylketone derivative with established synthetic routes and a solid foundation of physicochemical data. While its direct application in drug development is not yet fully explored, its structural motif is highly relevant to the design of kinase inhibitors, particularly for the p38 MAPK pathway. This technical guide provides the foundational data and experimental context necessary for researchers to utilize this compound as a key building block or starting point for novel therapeutic discovery programs.

References

- 1. This compound | C20H14O2 | CID 77388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 1,3-Dibenzoylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,3-Dibenzoylbenzene. The document outlines the experimental protocols for its synthesis and crystallization, presents detailed crystallographic data, and illustrates the experimental workflow and molecular structure through diagrams.

Introduction

This compound, also known as m-dibenzoylbenzene, is an aromatic ketone that serves as a valuable building block in organic synthesis. Understanding its three-dimensional structure is crucial for predicting its chemical reactivity, physical properties, and potential applications in materials science and drug design. This guide summarizes the key findings from the crystallographic analysis of this compound.

Experimental Protocols

The synthesis and crystal growth of this compound were achieved through established chemical methodologies, followed by characterization using single-crystal X-ray diffraction.

Synthesis of this compound

A plausible and widely used method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with isophthaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, a suspension of anhydrous aluminum chloride in an excess of dry benzene is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Isophthaloyl chloride, dissolved in a minimal amount of dry benzene, is added dropwise to the stirred suspension at a controlled temperature, typically between 0 and 5 °C.

-

After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for several hours to ensure the completion of the reaction.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with a dilute solution of sodium bicarbonate and then with brine, and finally dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

Crystallization

Single crystals of this compound suitable for X-ray diffraction analysis can be obtained by recrystallization from an appropriate solvent.

Procedure:

-

The crude this compound is dissolved in a minimum amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals.

-

For further crystal growth, the solution can be stored at a lower temperature (e.g., 4 °C) for an extended period.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Data Collection and Structure Refinement:

A suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source. The collected data were processed, and the crystal structure was solved and refined using specialized crystallographic software.

Crystallographic Data

The crystal structure of this compound has been determined to be orthorhombic with the space group Pbca.[1] The detailed crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₂₀H₁₄O₂ |

| Formula Weight | 286.32 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 15.939(3) Å |

| b = 12.029(2) Å | |

| c = 7.8910(16) Å | |

| α = 90° | |

| β = 90° | |

| γ = 90° | |

| Volume | 1512.4(5) ų |

| Z | 4 |

| Calculated Density | 1.258 Mg/m³ |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| O1 | C7 | 1.221(2) |

| C1 | C2 | 1.381(3) |

| C1 | C6 | 1.385(3) |

| C1 | C7 | 1.500(3) |

| ... | ... | ... |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C2 | C1 | C6 | 118.9(2) |

| C2 | C1 | C7 | 119.5(2) |

| C6 | C1 | C7 | 121.6(2) |

| ... | ... | ... | ... |

(Note: The complete list of bond lengths, bond angles, and atomic coordinates can be obtained from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 845469.)

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the molecular structure of this compound.

References

An In-depth Technical Guide to the Photophysical Properties of 1,3-Dibenzoylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibenzoylbenzene, a diarylketone derivative, is a molecule of significant interest in synthetic chemistry, particularly in the formation of high-spin molecular clusters. While its role as a chemical intermediate is well-established, a comprehensive understanding of its photophysical properties is crucial for leveraging its potential in photochemistry, materials science, and as a scaffold in drug design. This technical guide provides a detailed overview of the known photophysical characteristics of this compound, offers insights into its expected behavior based on analogous compounds, and outlines the experimental protocols necessary for its full characterization.

Introduction

This compound, also known as m-dibenzoylbenzene, possesses the chemical formula C₂₀H₁₄O₂.[1][2] Its molecular structure, featuring two benzoyl groups meta-substituted on a central benzene ring, gives rise to distinct electronic properties. Like other aromatic ketones, its photophysical behavior is governed by the nature of its lowest singlet and triplet excited states. Diarylketones are characterized by efficient intersystem crossing (ISC) from the singlet excited state to the triplet state, often resulting in weak fluorescence but significant phosphorescence and photochemical reactivity. This property makes them valuable as photosensitizers.[3] Although detailed photophysical data for this compound is not extensively published, its properties can be inferred from the well-studied compound, benzophenone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₄O₂ | [1][2] |

| Molecular Weight | 286.33 g/mol | |

| Melting Point | 105-108 °C | [4] |

| Solubility | Sparingly soluble in water (4.0 x 10⁻³ g/L at 25°C) | [2] |

| Appearance | White to pale grey powder | [5] |

| CAS Number | 3770-82-9 |

Photophysical Properties

The photophysical properties of this compound are dictated by the electronic transitions between its ground and excited states. The presence of carbonyl groups introduces n-π* transitions in addition to the π-π* transitions of the aromatic rings.

Absorption

Emission: Fluorescence and Phosphorescence

Consistent with other diarylketones, this compound is expected to exhibit very weak fluorescence. This is due to the efficient intersystem crossing from the lowest excited singlet state (S₁) to the triplet manifold (Tₙ). The spin-orbit coupling, which facilitates this process, is relatively strong in aromatic ketones.

Consequently, the primary emission characteristic of this compound is likely to be phosphorescence, which is the radiative decay from the lowest triplet state (T₁) to the singlet ground state (S₀). This emission occurs at longer wavelengths (lower energy) compared to fluorescence and has a significantly longer lifetime.

A Jablonski diagram illustrating the likely photophysical pathways for this compound is shown below.

Experimental Protocols

To fully characterize the photophysical properties of this compound, a series of standardized experiments should be performed.

UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λ_max) and molar absorptivity (ε).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorbance spectra of the solutions in a quartz cuvette with a 1 cm path length.

-

Identify the λ_max values.

-

Calculate the molar absorptivity (ε) at each λ_max using the Beer-Lambert law (A = εcl).

-

Fluorescence Spectroscopy

-

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φ_F).

-

Instrumentation: A spectrofluorometer.

-

Procedure for Emission Spectrum:

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Excite the sample at a wavelength corresponding to an absorption maximum.

-

Record the emission spectrum.

-

-

Procedure for Quantum Yield (Relative Method):

-

Select a standard with a known quantum yield and similar absorption and emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Phosphorescence Spectroscopy

-

Objective: To measure the phosphorescence emission spectrum, quantum yield (Φ_P), and lifetime (τ_P).

-

Instrumentation: A spectrofluorometer with a pulsed lamp or laser source and a time-gated detector.

-

Procedure:

-

Prepare a solution of this compound in a rigid matrix (e.g., a frozen solvent like ethanol or a polymer matrix) at low temperature (e.g., 77 K using liquid nitrogen) to minimize non-radiative decay.

-

Excite the sample with a light pulse.

-

Record the emission spectrum after a short delay to eliminate any fluorescence signal.

-

The phosphorescence quantum yield can be determined relative to a known phosphorescence standard (e.g., benzophenone).

-

The phosphorescence lifetime is determined by measuring the decay of the phosphorescence intensity over time and fitting it to an exponential decay function.

-

The general workflow for the photophysical characterization of this compound is depicted in the following diagram.

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its derivatives could be of interest in drug development. The diarylketone scaffold can be found in some biologically active molecules. Furthermore, its potential as a photosensitizer could be explored in photodynamic therapy (PDT), where a non-toxic drug is activated by light to produce reactive oxygen species that kill cancer cells. A thorough understanding of the photophysical properties, particularly the triplet state quantum yield and lifetime, is essential for the rational design of such photosensitizers.

Conclusion

This compound is a molecule with intriguing photochemical potential, largely inferred from its structural similarity to benzophenone. This guide has synthesized the available information on its physicochemical properties and provided a framework for its comprehensive photophysical characterization. The detailed experimental protocols outlined herein will enable researchers to generate the quantitative data necessary to unlock the full potential of this molecule in materials science and as a foundational structure in the development of new photochemically active compounds for various applications, including those in the pharmaceutical industry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. A12768.06 [thermofisher.com]

An In-depth Technical Guide to 1,3-Dibenzoylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1,3-Dibenzoylbenzene, a diarylketone derivative with applications in organic synthesis and materials science. This document details its chemical identity, physical and spectral properties, a detailed experimental protocol for its synthesis and purification, and a visual representation of the synthetic workflow.

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 3770-82-9[1] |

| IUPAC Name | (3-benzoylphenyl)(phenyl)methanone[2] |

| Synonyms | m-Dibenzoylbenzene, 1,3-Phenylenebis(phenylmethanone)[2][3] |

| Molecular Formula | C₂₀H₁₄O₂[2] |

| Molecular Weight | 286.32 g/mol [1] |

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Source |

| Melting Point | 105-108 °C | [1][4] |

| Appearance | White to pale grey solid/powder | [5] |

| Solubility | Sparingly soluble in water (4.0E-3 g/L at 25°C) | [6] |

| ¹H NMR Spectrum | Data available | [2] |

| ¹³C NMR Spectrum | Data available | [2] |

| Infrared (IR) Spectrum | Data available | [2][3] |

| Mass Spectrum (EI) | Major fragments at m/z 105, 77, 286 | [2][3] |

| UV/Visible Spectrum | Data available | [3] |

Experimental Protocols

The following section provides a detailed methodology for the synthesis and purification of this compound. The primary synthetic route is the Friedel-Crafts acylation of benzene with isophthaloyl chloride.

Synthesis of this compound via Friedel-Crafts Acylation

This procedure is adapted from the synthesis of the isomeric 1,4-Dibenzoylbenzene and is expected to yield the desired product.

Materials:

-

Isophthaloyl chloride (1,3-benzenedicarbonyl dichloride)

-

Benzene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution

-

Crushed ice

-

Dimethylformamide (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add anhydrous benzene.

-

Catalyst Addition: To the stirred benzene, carefully add anhydrous aluminum chloride in portions. The mixture should be cooled in an ice bath to manage the exothermic reaction.

-

Acylation: A solution of isophthaloyl chloride in anhydrous benzene is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride in benzene.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (around 70-80°C) for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: The organic layer is separated using a separatory funnel. The aqueous layer is extracted with benzene. The combined organic layers are washed sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Solvent Removal: The excess benzene is removed from the organic layer by rotary evaporation to yield the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity.

Procedure:

-

Solvent Selection: While various solvents can be tested, dimethylformamide has been shown to be effective for the recrystallization of the similar 1,4-isomer and is a good starting point.[7]

-

Dissolution: The crude this compound is dissolved in a minimal amount of hot dimethylformamide.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes. The charcoal is then removed by hot filtration.

-

Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation: The resulting crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The crystals are washed with a small amount of cold solvent to remove any adsorbed impurities.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent. The purity can be confirmed by melting point determination and spectroscopic analysis.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Development

This compound serves as a valuable reagent in organic synthesis. It is notably used in the synthesis of 1,3-bis(1-phenylvinyl)benzene (MDDPE). Furthermore, it has been utilized in the synthesis of polyanionic spin-quintet molecular clusters and ground state undecet hydrocarbons with parallel spins, highlighting its utility in the field of materials science and molecular magnetism.[4] As a diarylketone derivative, it possesses topologically pseudodegenerate π-LUMO's (lowest unoccupied molecular orbitals), a feature of interest in the study of molecular electronics.[4]

References

- 1. This compound 98 3770-82-9 [sigmaaldrich.com]

- 2. This compound | C20H14O2 | CID 77388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | 3770-82-9 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

Methodological & Application

Application Note and Protocol: Friedel-Crafts Synthesis of 1,3-Dibenzoylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction